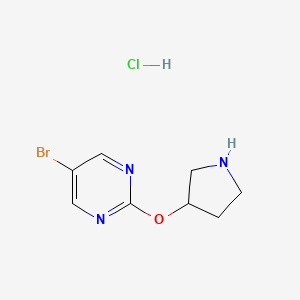

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11BrClN3O |

|---|---|

Molecular Weight |

280.55 g/mol |

IUPAC Name |

5-bromo-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |

InChI |

InChI=1S/C8H10BrN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H |

InChI Key |

KOJZWDOUBBEGTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=N2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

Temperature: Reflux conditions or room temperature, depending on the specific protocol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:

Continuous flow reactors: To ensure consistent reaction conditions and high yield.

Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring facilitates bromine displacement via NAS. This reaction typically requires activation by electron-withdrawing groups or catalytic systems:

*Yields inferred from analogous transformations in patents .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings to construct biaryl or heteroaryl systems:

Pyrrolidine Ring Modifications

The pyrrolidin-3-yloxy group undergoes distinct transformations:

Ether Cleavage

Acid-mediated hydrolysis (HCl/EtOH, reflux) removes the pyrrolidine moiety, yielding 5-bromo-2-hydroxypyrimidine (82% yield, ).

Ring Functionalization

Secondary amine reactivity enables alkylation or acylation:

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF (0°C→RT) | N-Methylpyrrolidine derivative | >95% at N-site |

| N-Acylation | AcCl, Et₃N, CH₂Cl₂ (-10°C) | N-Acetylpyrrolidine derivative | 88% yield |

Redox Reactions

Controlled reductions preserve the pyrimidine core while modifying substituents:

| Reduction Target | Conditions | Outcome | Application |

|---|---|---|---|

| Bromine → Hydrogen | H₂ (1 atm), Pd/C, EtOAc | Dehalogenated pyrimidine | Intermediate for NAS |

| Pyrrolidine N-Oxidation | mCPBA, CH₂Cl₂ (0°C) | Pyrrolidine N-oxide derivative | Metabolic studies |

Multi-Step Synthetic Pathways

Case study from patent CN110642788A ( ):

-

Bromination : 2-Hydroxypyrimidine + HBr/H₂O₂ → 5-bromo-2-hydroxypyrimidine (94% yield).

-

Chlorination : Intermediate + POCl₃/TEA → 5-bromo-2-chloropyrimidine (96% purity).

-

Etherification : Chlo

Scientific Research Applications

Biological Activities

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has been identified as a potent inhibitor of cytochrome P450 1A2, an enzyme crucial for drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it relevant for drug interaction studies.

Enzyme Inhibition

The compound's inhibition profile highlights its potential applications in:

- Pharmacology : Understanding drug-drug interactions, especially with medications metabolized by cytochrome P450 1A2.

- Toxicology : Evaluating the safety and efficacy of new drugs by studying their metabolic pathways affected by this compound.

Drug Interaction Studies

Research has shown that this compound can affect the metabolism of other drugs. This characteristic is essential for:

- Developing safer medication regimens by identifying potential interactions.

- Optimizing therapeutic strategies in patients receiving multiple medications.

Medicinal Chemistry

The compound's structural characteristics suggest that it could be developed into novel therapeutic agents. Its unique combination of substituents may lead to distinct biological activities compared to similar compounds, warranting further investigation into:

- Targeted therapies for diseases where cytochrome P450 1A2 plays a significant role.

- New anti-fibrotic drugs , as indicated by studies on related pyrimidine derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. For instance:

- Cytochrome P450 Inhibition : Research indicates that this compound significantly inhibits cytochrome P450 1A2, leading to altered drug metabolism profiles in vivo.

- Anti-Fibrotic Activity : Related compounds have shown promise in reducing collagen expression in vitro, suggesting potential applications in treating fibrotic diseases .

- Structure-Activity Relationship Studies : Investigations into the binding modes and structural modifications reveal insights into optimizing efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The bromine atom and pyrrolidine ring contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications:

Piperidine (6-membered): Offers flexibility and reduced steric hindrance, often improving metabolic stability .

Substituent Position :

- The 3-yloxy linkage in pyrrolidine/piperidine analogs positions the nitrogen atom closer to the pyrimidine ring, affecting hydrogen-bonding capabilities compared to 4-yloxy derivatives .

Halogen Effects: Bromine at the pyrimidine 5-position increases electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs .

Salt Forms :

- Hydrochloride salts (e.g., 5-bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride) exhibit superior aqueous solubility compared to free bases, critical for in vitro assays and formulation .

Biological Activity

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a compound of interest in medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 244.09 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring and a pyrrolidin-3-yloxy substituent at the 2-position, which contributes to its biological activity.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of cytochrome P450 1A2, an enzyme crucial for drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it vital in drug interaction studies. The compound's ability to modulate metabolic pathways emphasizes its relevance in pharmacology and toxicology.

Case Studies and Research Findings

-

Drug Interaction Studies :

- A study demonstrated that this compound significantly affects the metabolism of drugs processed by cytochrome P450 enzymes. This finding highlights its importance in assessing drug-drug interactions in clinical settings.

-

Comparative Analysis :

- Structural comparisons with other pyrimidine derivatives revealed that while many exhibit similar enzyme inhibition profiles, this compound's unique substituents provide distinct biological activities that warrant further investigation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Starting Materials : Pyrimidine derivatives and brominating agents.

- Reagents : Use of pyrrolidine and appropriate solvents.

- Yield Optimization : Adjusting reaction conditions such as temperature and time to maximize yield and purity.

Potential Applications

Given its biological activity, this compound holds promise for various applications:

- Pharmacology : As a cytochrome P450 inhibitor, it can be used to study drug metabolism and interactions.

- Medicinal Chemistry : Its unique structure may lead to the development of new therapeutic agents targeting specific diseases, particularly those involving metabolic disorders.

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Cytochrome P450 Inhibition | Potent inhibitor of CYP1A2 affecting drug metabolism |

| Antimicrobial Potential | Related compounds show moderate activity against pathogens |

| Synthesis Complexity | Multi-step organic synthesis with variable yields |

Q & A

Q. What synthetic strategies are recommended for preparing 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, and how can intermediates be optimized?

Methodological Answer:

- Nucleophilic Substitution: Prioritize brominated pyrimidine precursors (e.g., 5-Bromo-2-methoxypyrimidine ) for O-alkylation with pyrrolidin-3-ol derivatives. Use anhydrous conditions and catalysts like K₂CO₃ to enhance reactivity.

- Intermediate Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate intermediates. Monitor purity via TLC or HPLC .

- Hydrochloride Salt Formation: React the free base with HCl in dichloromethane, followed by rotary evaporation and lyophilization to ensure crystallinity .

Q. How should researchers validate the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Elemental Analysis: Match calculated and observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions involving this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify favorable reaction pathways (e.g., nucleophilic attack at the 2-position pyrimidine site). Software like Gaussian or ORCA is recommended .

- Reaction Path Search: Apply algorithms like the artificial force-induced reaction (AFIR) method to explore potential intermediates and byproducts .

- Validation: Cross-reference computational results with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Dynamic Effects in NMR: If splitting patterns deviate from expected multiplicities (e.g., due to rotational barriers in the pyrrolidinyl group), perform variable-temperature NMR to elucidate conformational dynamics .

- X-ray Crystallography: Resolve ambiguities in regiochemistry by growing single crystals (solvent: acetonitrile/water) and analyzing bond lengths/angles .

- Comparative Databases: Cross-check with spectral libraries of structurally related compounds (e.g., 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine ).

Q. How can reaction conditions be optimized for scale-up in academic labs?

Methodological Answer:

- DoE (Design of Experiments): Use factorial design to assess variables (temperature, solvent polarity, catalyst loading). For example, optimize O-alkylation yields by testing DMF vs. THF solvents at 60–100°C .

- Process Control: Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression and minimize side products .

- Green Chemistry Principles: Substitute hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer scale-up .

Data-Driven Research Questions

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Methodological Answer:

Q. How can researchers leverage heterocyclic analogs to infer biological or catalytic activity?

Methodological Answer:

- SAR (Structure-Activity Relationship) Studies: Compare with bromopyridine/pyrimidine derivatives (e.g., 5-Bromo-2-hydroxypyridine ) in enzymatic assays or metal-catalyzed cross-couplings.

- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., kinase binding pockets), guided by the bromine atom’s electronegativity and steric profile .

Contradiction Management & Innovation

Q. How to address conflicting solubility data reported for this compound?

Methodological Answer:

- Solvent Screening: Test solubility in 10+ solvents (e.g., DMSO, MeOH, ethyl acetate) using nephelometry or UV-Vis spectroscopy.

- Co-Solvent Systems: Explore binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility for biological assays .

- Documentation: Report Hildebrand solubility parameters and Hansen coordinates for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.